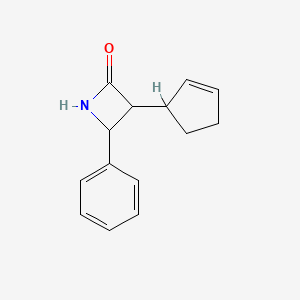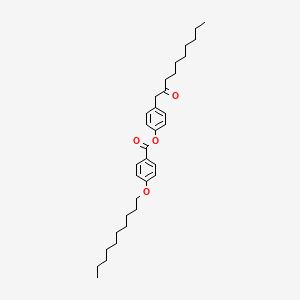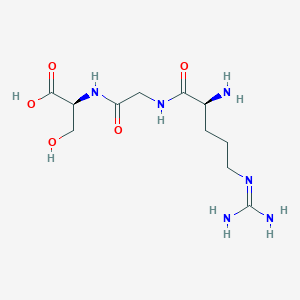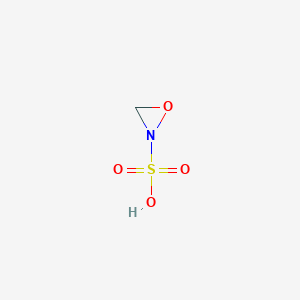
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one is an organic compound that features a four-membered azetidinone ring with a phenyl group and a cyclopentene ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with phenylazetidin-2-one under specific conditions. For instance, the use of thionyl chloride in anhydrous ethanol has been reported to facilitate the formation of cyclopent-2-en-1-one derivatives . Another method involves the base-mediated aerobic oxidative synthesis from doubly activated cyclopropanes and substituted acetonitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as meta-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclopentene rings.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the azetidinone and phenyl groups.
Poly(2-(cyclopent-2-en-1-yl)aniline): Contains the cyclopentene ring and is used in polymer research.
Uniqueness
3-(Cyclopent-2-en-1-yl)-4-phenylazetidin-2-one is unique due to its combination of the azetidinone ring, phenyl group, and cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
142849-29-4 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-cyclopent-2-en-1-yl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H15NO/c16-14-12(10-6-4-5-7-10)13(15-14)11-8-2-1-3-9-11/h1-4,6,8-10,12-13H,5,7H2,(H,15,16) |
Clave InChI |
XMEPOFUIVUBEIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2C(NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)

![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)



![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
